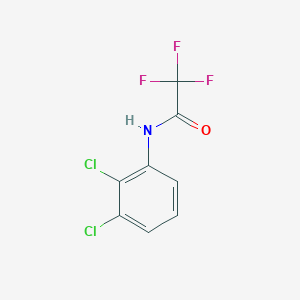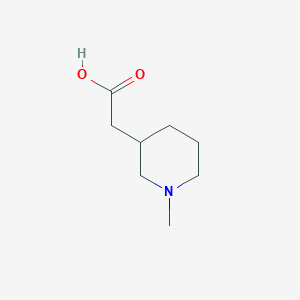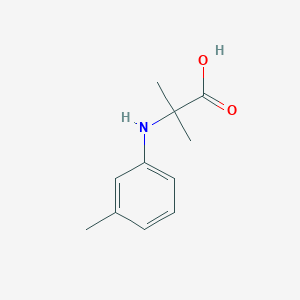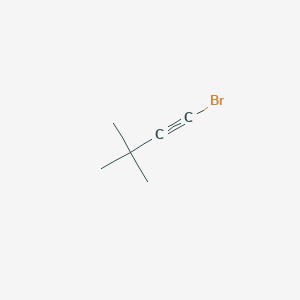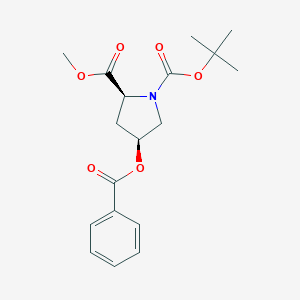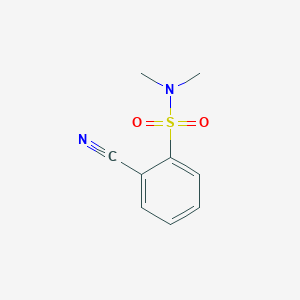
2-cyano-N,N-dimethylbenzenesulfonamide
Übersicht
Beschreibung
2-Cyano-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 2-cyano-N,N-dimethylbenzenesulfonamide is 1S/C9H10N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Cyano-N,N-dimethylbenzenesulfonamide has a molecular weight of 210.26 . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzonitriles and Pharmaceuticals 2-Cyano-N,N-dimethylbenzenesulfonamide is used in the synthesis of benzonitriles. Anbarasan et al. (2011) demonstrated its use as a cyanation reagent for aryl and heteroaryl bromides, resulting in good to excellent yields. This method has been applied to create pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Heterocyclic Synthesis and Biological Activity Aal et al. (2007) used 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide for the synthesis of compounds with antimicrobial and antifungal properties (Aal, El-Maghraby, Hassan, & Bashandy, 2007).
Chemical Reactions and Transformations Watanabe et al. (1969) studied the transformation of N,N-dimethylbenzenesulfonamide with n-butyllithium, leading to various chemical reactions and producing compounds like carbinol, imine, amide, and acid (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).
Gas-Liquid Chromatography Applications Vandenheuvel and Gruber (1975) reported on the use of N-dimethylaminomethylene derivatives, derived from primary sulfonamides like 2-cyano-N,N-dimethylbenzenesulfonamide, for their properties in gas-liquid chromatography. These derivatives were used for the chromatographic determination of sulfonamides in biological studies (Vandenheuvel & Gruber, 1975).
Cyanation of Chelation Assisted C-H Bonds The compound has been employed in the cyanation of chelation-assisted C-H bonds. Chaitanya et al. (2013) used it for the synthesis of benzonitrile derivatives and in the formal synthesis of the isoquinoline alkaloid, menisporphine (Chaitanya, Yadagiri, & Anbarasan, 2013).
Electroanalytical Studies Santelices and Hawley (1977) explored the redox behavior of N,N-dimethylbenzenesulfonamide and related compounds using electroanalytical methods, providing insights into their electron-transfer processes (Santelices & Hawley, 1977).
Direct Cyanation of Aromatic C-H Bond Dong et al. (2015) used N-cyano-N-phenyl-p-methylbenzenesulfonamide for the cyanation of aromatic C-H bonds, leading to the synthesis of 2-(Alkylamino)benzonitriles (Dong, Wu, Liu, Liu, & Sun, 2015).
Deoxycyanamidation of Alcohols Ayres et al. (2017) developed a one-pot deoxycyanamidation of alcohols using 2-cyano-N,N-dimethylbenzenesulfonamide, offering a novel approach for the synthesis of tertiary cyanamides (Ayres, Ashford, Stöckl, Prudhomme, Ling, Platts, & Morrill, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-cyano-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKMCORZIWAQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351328 | |
| Record name | 2-cyano-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N,N-dimethylbenzenesulfonamide | |
CAS RN |
168971-53-7 | |
| Record name | 2-cyano-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

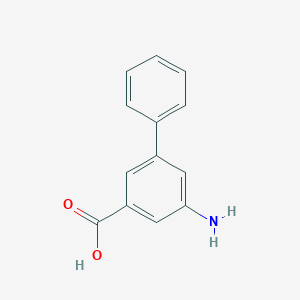
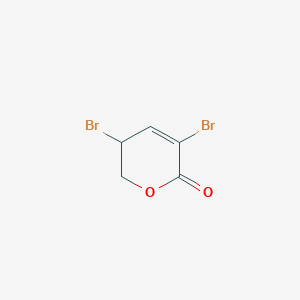
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
